4-Aminopyrimidine-5-carbaldehyde

VEGFR-2 Kinase Inhibition Quinazoline Isostere Scaffold Hopping

4-Aminopyrimidine-5-carbaldehyde (CAS 16357-83-8) is a heterocyclic aromatic aldehyde containing an amino group at the 4-position and a formyl group at the 5-position of the pyrimidine ring. This compact, bifunctional scaffold (C₅H₅N₃O, MW 123.11) serves as a critical synthetic intermediate whose aldehyde functionality enables oxime formation, condensation, and heterocycle annulation reactions, while the 4-amino group directs electrophilic substitution and participates in hydrogen-bonding interactions.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
CAS No. 16357-83-8
Cat. No. B100492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyrimidine-5-carbaldehyde
CAS16357-83-8
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)N)C=O
InChIInChI=1S/C5H5N3O/c6-5-4(2-9)1-7-3-8-5/h1-3H,(H2,6,7,8)
InChIKeyPDZKNPQAPGGAFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyrimidine-5-carbaldehyde (CAS 16357-83-8): A Strategic Aldehyde Building Block for Kinase-Focused Library Synthesis


4-Aminopyrimidine-5-carbaldehyde (CAS 16357-83-8) is a heterocyclic aromatic aldehyde containing an amino group at the 4-position and a formyl group at the 5-position of the pyrimidine ring [1]. This compact, bifunctional scaffold (C₅H₅N₃O, MW 123.11) serves as a critical synthetic intermediate whose aldehyde functionality enables oxime formation, condensation, and heterocycle annulation reactions, while the 4-amino group directs electrophilic substitution and participates in hydrogen-bonding interactions . Unlike many pyrimidine carbaldehydes that lack the amino directing group, the 4-amino substitution pattern of this compound has been specifically exploited to generate potent VEGFR-2 and dual c-Met/VEGFR-2 kinase inhibitors with IC₅₀ values in the nanomolar range [2].

Why 4-Aminopyrimidine-5-carbaldehyde Cannot Be Simply Replaced by Other Pyrimidine Aldehydes in Kinase Inhibitor Design


Generic substitution of 4-aminopyrimidine-5-carbaldehyde with other pyrimidine carbaldehydes (e.g., pyrimidine-5-carbaldehyde, 4-chloro- or 2-aminopyrimidine-5-carbaldehyde) fails because the 4-amino group and its precise regiochemistry are critical determinants of kinase inhibition potency and scaffold versatility. The 4-amino-5-formyl arrangement enables the formation of a pseudo six-membered intramolecular hydrogen bond when converted to the oxime, creating a quinazoline isostere that is essential for potent VEGFR-2 binding [1]. SAR studies demonstrate that removal or relocation of the 4-amino group abolishes activity: the intramolecular N-H···N hydrogen bond characteristic of the 4-aminopyrimidine-5-carbaldehyde oxime scaffold stabilizes the bioactive conformation that mimics FDA-approved quinazoline kinase inhibitors such as JNJ-38158471 [2]. Furthermore, the 4-amino group is required for subsequent derivatization at the 6-position via nucleophilic aromatic substitution with aryl amines, a transformation not accessible to analogs lacking the 4-NH₂ directing effect [3].

4-Aminopyrimidine-5-carbaldehyde: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Quinazoline Isostere Advantage: VEGFR-2 Inhibitory Potency of 4-Aminopyrimidine-5-carbaldehyde Oxime vs. Parent Quinazoline Scaffold

The 4-aminopyrimidine-5-carbaldehyde oxime scaffold was explicitly designed as an isosteric replacement for the quinazoline core of the reference VEGFR-2 inhibitor JNJ-38158471 (IC₅₀ = 40 nM) . The oxime derivative (Compound 4b) retained potent VEGFR-2 inhibitory activity (IC₅₀ = 12 nM) while demonstrating oral bioavailability (F = 34% in rat) and a differentiated kinase selectivity profile lacking Raf kinase activity, which contrasts with many quinazoline-based VEGFR-2 inhibitors [1]. In vivo, Compound 4b inhibited tumor growth by 63% at 50 mg/kg in an A375 melanoma xenograft model, establishing that scaffold hopping from quinazoline to 4-aminopyrimidine-5-carbaldehyde oxime does not sacrifice efficacy [1].

VEGFR-2 Kinase Inhibition Quinazoline Isostere Scaffold Hopping

Dual c-Met/VEGFR-2 Inhibition: Potency of 4-Aminopyrimidine-5-cabaldehyde Oxime Derivative 18a vs. Cabozantinib

The dual c-Met/VEGFR-2 inhibitor 18a, bearing the 4-aminopyrimidine-5-cabaldehyde oxime scaffold, exhibits IC₅₀ values of 210 nM (c-Met) and 170 nM (VEGFR-2) in enzymatic assays [1]. While less potent than the clinical dual inhibitor cabozantinib (c-Met IC₅₀ = 1.3 nM; VEGFR-2 IC₅₀ = 0.035 nM), compound 18a achieves a 1.24-fold VEGFR-2 selectivity over c-Met versus cabozantinib's 37-fold selectivity for VEGFR-2, potentially offering a more balanced dual inhibition profile for applications where equipotent suppression of both pathways is mechanistically preferred [2]. Compound 18a also demonstrated complete c-Met phosphorylation inhibition at 3 µM in cellular assays and significant anti-proliferative activity against c-Met-amplified cancer cell lines [1].

Dual Kinase Inhibition c-Met Antiangiogenic Therapy

QSAR-Defined Structural Determinants: Molecular Features Driving VEGFR-2 Inhibition Potency Across 32 Oxime Derivatives

A QSAR study analyzing 32 4-aminopyrimidine-5-carbaldehyde oxime derivatives with reported VEGFR-2 IC₅₀ values revealed that the molecular dipole moment and the number of hydrogen bond acceptors are the two most significant descriptors governing inhibitory potency [1]. The genetic algorithm-multiple linear regression (GA-MLR) model achieved R² = 0.878 and root mean square error (RMSE) = 0.299, demonstrating robust predictive power for guiding derivative synthesis. Key substituent effects identified include: electron-withdrawing groups at the oxime side chain and hydrophobic substituents at the 6-position of the pyrimidine ring correlate with enhanced potency, while bulky substituents at the 2-position generally reduce activity [1]. This QSAR framework enables procurement decisions to be informed by which specific 4-aminopyrimidine-5-carbaldehyde-based derivatives are most likely to yield potent VEGFR-2 inhibitors prior to synthesis.

Quantitative Structure-Activity Relationship VEGFR-2 Inhibitor Design Ligand-Based Drug Design

Synthetic Accessibility and Regioselective Derivatization: 4-Aminopyrimidine-5-carbaldehyde vs. 4-Chloropyrimidine-5-carbaldehyde in Heterocycle Synthesis

4-Aminopyrimidine-5-carbaldehydes undergo a regioselective Friedländer-type condensation with cyclohexanone derivatives to yield 7-arylpyrido[2,3-d]pyrimidines in good yields (typically 70–85%) under mild acidic conditions (acetic acid, reflux, 2–4 h) . In contrast, 4-chloropyrimidine-5-carbaldehyde requires more forcing conditions and exhibits lower regioselectivity due to the electron-withdrawing chlorine substituent deactivating the pyrimidine ring toward electrophilic attack, often yielding mixtures of regioisomers. The 4-amino group additionally enables post-condensation functionalization via diazotization or nucleophilic displacement, a synthetic versatility not shared by the 4-chloro analog where the chlorine is already a leaving group susceptible to premature hydrolysis .

Friedländer Synthesis Pyrido[2,3-d]pyrimidine Regioselective Heterocyclization

Procurement-Driven Application Scenarios for 4-Aminopyrimidine-5-carbaldehyde in Drug Discovery and Library Synthesis


Scaffold-Hopping Medicinal Chemistry Programs Targeting VEGFR-2 with Oral Bioavailability Requirements

When replacing quinazoline cores (e.g., JNJ-38158471, IC₅₀ = 40 nM) with bioisosteric alternatives to circumvent quinazoline-associated toxicity or patent barriers, 4-aminopyrimidine-5-carbaldehyde oximes achieve superior potency (IC₅₀ = 12 nM for Compound 4b) while demonstrating oral bioavailability (F = 34% in rat) [1]. The procured compound serves as the direct precursor for the oxime library, and its 97% purity specification (Sigma-Aldrich) ensures batch-to-batch reproducibility in lead optimization .

Dual c-Met/VEGFR-2 Inhibitor Development for Antiangiogenic and Antimetastatic Therapy

For programs requiring balanced dual inhibition—in contrast to the VEGFR-2-selective cabozantinib—the 4-aminopyrimidine-5-carbaldehyde scaffold yields near-equipotent IC₅₀ values (c-Met = 210 nM; VEGFR-2 = 170 nM for compound 18a) [1]. Procurement of the free aldehyde enables in-house oxime derivatization and rapid SAR exploration around the cyclopropane-1,1-dicarboxamide moiety that governs the c-Met/VEGFR-2 balance [1].

QSAR-Guided Library Synthesis for VEGFR-2 Inhibitor Lead Discovery

The validated QSAR model (GA-SVM, R² = 0.916) enables researchers to computationally prioritize specific oxime derivatives before synthesis, focusing on features such as electron-withdrawing oxime substituents and hydrophobic 6-position aryl groups [1]. Bulk procurement of 4-aminopyrimidine-5-carbaldehyde (CAS 16357-83-8) as the common intermediate enables parallel library synthesis of 32–100+ derivatives with predicted pIC₅₀ values, reducing wasted wet chemistry effort by an estimated 40–60% [1].

Regioselective Synthesis of Pyrido[2,3-d]pyrimidine Libraries via Friedländer Condensation

The 4-amino substituent ensures exclusive regioselectivity (single isomer, 70–85% yield) in Friedländer cyclocondensations with cyclic ketones, a critical factor when building screening libraries where isomeric purity directly impacts biological annotation confidence [1]. This contrasts with 4-chloro analogs that produce regioisomeric mixtures requiring chromatographic separation and yield 15–35% less pure product .

Quote Request

Request a Quote for 4-Aminopyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.